An In-Depth Technical Guide to 1,1,2-Trimethylcyclopentane: Synthesis, Structure, and Potential in Medicinal Chemistry
An In-Depth Technical Guide to 1,1,2-Trimethylcyclopentane: Synthesis, Structure, and Potential in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Cyclopentane Scaffold in Modern Chemistry
The cyclopentane ring is a fundamental structural motif in organic chemistry, appearing in a wide array of natural products and synthetic molecules of biological importance.[4] Unlike their six-membered cyclohexane counterparts, cyclopentanes exhibit a unique conformational flexibility, primarily adopting envelope and half-chair forms. This conformational landscape allows for precise spatial positioning of substituents, a critical aspect in the design of molecules that interact with biological targets.
In the realm of medicinal chemistry, saturated carbocycles are increasingly recognized for their ability to impart favorable physicochemical properties to drug candidates.[5] The incorporation of sp³-rich scaffolds can lead to improved solubility, metabolic stability, and three-dimensional complexity, which can enhance binding affinity and selectivity for protein targets.[5][6] 1,1,2-Trimethylcyclopentane, as a simple yet structurally defined member of this class, serves as an excellent model for understanding the fundamental properties of substituted cyclopentanes and as a potential building block for more complex molecular architectures.
This guide will provide a detailed examination of 1,1,2-trimethylcyclopentane, from its basic chemical identity to its potential as a scaffold in the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
Chemical Identity
Physicochemical Data
A summary of the key physicochemical properties of 1,1,2-trimethylcyclopentane is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.
| Property | Value | Source(s) |
| Boiling Point | 111.2 - 114.0 °C | [1] |
| Melting Point | -21.64 °C | [1] |
| Density | 0.762 g/cm³ | [1] |
| Refractive Index | 1.4205 | [1] |
| Flash Point | 6.4 °C | [1] |
| Vapor Pressure | 27 mmHg at 25°C | [1] |
| LogP (calculated) | 3.6 |
Stereochemistry
The molecular structure of 1,1,2-trimethylcyclopentane contains a chiral center at the C2 position, where one of the methyl groups is attached. This gives rise to two enantiomers: (R)-1,1,2-trimethylcyclopentane and (S)-1,1,2-trimethylcyclopentane.
The presence of these stereoisomers is a critical consideration in a drug development context, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities and metabolic profiles. Any synthesis targeting this scaffold for biological evaluation must address the stereochemical outcome.
Synthesis of 1,1,2-Trimethylcyclopentane
While a specific, detailed experimental protocol for the synthesis of 1,1,2-trimethylcyclopentane is not readily found in the surveyed literature, several established methods for the construction of substituted cyclopentane rings can be applied.
Conceptual Synthetic Workflow
A general workflow for the synthesis of a substituted cyclopentane, such as 1,1,2-trimethylcyclopentane, would typically involve the formation of the five-membered ring followed by the introduction or modification of substituents.
Infrared (IR) Spectroscopy
The IR spectrum of 1,1,2-trimethylcyclopentane would be characteristic of a saturated alkane.
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C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds of the methyl and methylene groups.
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C-H Bending: Absorptions in the 1450-1470 cm⁻¹ range corresponding to the scissoring and bending vibrations of the CH₂ and CH₃ groups. A distinct peak around 1375 cm⁻¹ is characteristic of the symmetric bending of methyl groups. The presence of a gem-dimethyl group might give rise to a characteristic doublet in this region.
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"Fingerprint" Region: The region below 1300 cm⁻¹ would contain a complex pattern of C-C stretching and other skeletal vibrations that are unique to the molecule and can be used for definitive identification.
Relevance and Applications in Drug Development
While there is a lack of specific literature detailing the pharmacological applications of 1,1,2-trimethylcyclopentane itself, the broader class of cyclopentane derivatives is of significant interest in medicinal chemistry. [4]
The Cyclopentane Scaffold as a Bioisostere and Pharmacophore Carrier
The cyclopentane ring can serve as a non-classical bioisostere for other five-membered rings, such as the furanose ring in nucleosides. This substitution can lead to increased metabolic stability by removing the labile glycosidic bond. Additionally, the defined stereochemistry of substituted cyclopentanes allows them to act as rigid scaffolds to present pharmacophoric groups in a precise orientation for optimal interaction with a biological target. [8]
Improving Physicochemical Properties
The incorporation of saturated carbocyclic moieties like trimethylcyclopentane can increase the fraction of sp³ carbons in a molecule. This is a recognized strategy to improve the "drug-likeness" of a compound by enhancing its solubility, reducing its planarity, and potentially improving its pharmacokinetic profile. [5]
Potential Therapeutic Areas
Given the prevalence of the cyclopentane motif in a wide range of bioactive molecules, derivatives of 1,1,2-trimethylcyclopentane could be explored in various therapeutic areas. For instance, cyclopentane-containing molecules have been investigated as:
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Antiviral agents: As carbocyclic nucleoside analogs. [9]* Anticancer agents: As scaffolds for compounds that interact with DNA or key enzymes in cell proliferation. [10]* Cardiovascular drugs: Prostaglandin analogs, which have a cyclopentane core, are used to treat conditions like glaucoma and pulmonary hypertension. [4] The 1,1,2-trimethylcyclopentane core offers a lipophilic and conformationally constrained building block that could be further functionalized to explore these and other therapeutic applications.
Safety and Handling
Conclusion
1,1,2-Trimethylcyclopentane, while a structurally simple molecule, represents a valuable platform for both fundamental chemical research and applied drug discovery. Its well-defined stereochemistry and the physicochemical properties imparted by its saturated carbocyclic nature make it an intriguing scaffold for medicinal chemists. Although detailed synthetic and spectroscopic data remain somewhat elusive in readily accessible literature, this guide has provided a comprehensive overview based on established chemical principles and data for related compounds. Further research into the efficient, stereoselective synthesis of 1,1,2-trimethylcyclopentane and its derivatives, as well as the exploration of their biological activities, is warranted and holds the potential to unlock new therapeutic opportunities.
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